molecular formula C7H4N2O6 B146820 2,4-Dinitrobenzoic acid CAS No. 610-30-0

2,4-Dinitrobenzoic acid

Cat. No.: B146820
CAS No.: 610-30-0
M. Wt: 212.12 g/mol
InChI Key: ZIIGSRYPZWDGBT-UHFFFAOYSA-N
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Description

2,4-Dinitrobenzoic acid (C₇H₄N₂O₆) is a nitro-substituted benzoic acid derivative characterized by two nitro groups at the 2- and 4-positions of the benzene ring. This compound is widely studied for its role in forming coordination polymers with lanthanides (e.g., europium) and transition metals (e.g., cadmium). Its synthesis typically involves nitration of benzoic acid derivatives under controlled conditions, yielding isomers like 2,4- and 3,5-dinitrobenzoic acid. Experimental procedures often employ ethanol or acetonitrile as solvents, with reagents such as europium nitrate hexahydrate and cadmium nitrate tetrahydrate .

Key properties include:

  • High thermal reactivity: Lanthanide complexes of this compound exhibit explosive decomposition under certain conditions due to their polymeric structures.
  • Structural versatility: The compound forms 1D, 2D, or 3D coordination polymers depending on synthesis conditions and metal-ligand interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dinitrobenzoic acid can be synthesized through the nitration of benzoic acid. The process involves the following steps:

    Nitration: Benzoic acid is treated with a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at a controlled temperature to avoid over-nitration.

    Purification: The resulting product is purified through recrystallization from a suitable solvent, such as methanol or water, to obtain pure this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve the nitration of bibenzyl followed by oxidation. This method provides a more efficient route with higher yields and easier purification steps .

Chemical Reactions Analysis

Reduction

The nitro groups of 2,4-dinitrobenzoic acid can be reduced to amino groups. This transformation typically requires strong reducing agents such as tin and hydrochloric acid or catalytic hydrogenation.

Reaction Conditions and Reagents for Reduction

Reducing AgentConditionsMajor Products
Tin and Hydrochloric acidAcidic aqueous solutionAmino derivatives
Catalytic HydrogenationCatalyst (e.g., Pd/C)Amino derivatives

Nucleophilic Substitution

The electron-withdrawing nature of the nitro groups enhances the reactivity of the aromatic ring towards nucleophilic substitution reactions. Amines can react with this compound to form substituted derivatives.

Reaction Conditions and Reagents for Nucleophilic Substitution

NucleophileConditionsMajor Products
AminesBasic or neutral conditionsSubstituted aromatic compounds

Decarboxylation

Under specific conditions, this compound can undergo decarboxylation to yield 1,3-dinitrobenzene .

Reaction Conditions for Decarboxylation

ConditionsMajor Products
Heat1,3-Dinitrobenzene

Decarboxylative C-N Cross-Coupling Reactions

This compound is a reactant in decarboxylative C-N cross-coupling reactions .

Conversion to 2,4-Dinitrobenzoyl Chloride

This compound can be converted to 2,4-dinitrobenzoyl chloride, a key intermediate in various chemical syntheses .

Advanced Oxidation

During advanced oxidation processes, 2,4-dinitroanisole (DNAN) can be transformed into this compound as an intermediate . The formation of 1,3-dinitrobenzene can occur through decarboxylation of this compound .

Degradation of 2,4-Dinitrotoluene

The degradation of 2,4-dinitrotoluene in aqueous solution with hydrogen peroxide and UV radiation yields this compound as a dominant intermediate via side-chain oxidation .

Scientific Research Applications

Chemical Properties and Reactions

2,4-Dinitrobenzoic acid has a molecular formula of C7_7H4_4N2_2O6_6 and features two nitro groups that enhance its reactivity. Key chemical reactions involving DNBA include:

  • Reduction : Nitro groups can be converted to amino groups using reducing agents such as tin and hydrochloric acid or through catalytic hydrogenation.
  • Substitution : The presence of nitro groups increases the reactivity of the aromatic ring towards nucleophilic substitution, allowing for the formation of various derivatives.
  • Decarboxylation : Under specific conditions, DNBA can undergo decarboxylation to yield 2,4-dinitrobenzene.

Chemistry

  • Synthesis of Intermediates : DNBA is utilized as a reactant in decarboxylative C-N cross-coupling reactions and in synthesizing zwitterionic azaspirocyclic hydantoins. Its dual nitro substitution enhances its role as a versatile intermediate in organic synthesis.
  • Analytical Chemistry : In capillary zone electrophoresis, DNBA serves as a chromophore probe for analyzing perfluorinated carboxylic acids in water.

Biology

  • Antimicrobial Activity : DNBA exhibits significant antimicrobial properties. A comparative study indicated that it was more effective than traditional antibiotics against certain bacterial strains. The presence of metal complexes further enhanced its antibacterial activity.
  • Cancer Research : Investigations into the anticancer properties of DNBA have shown a clear dose-response relationship in human breast cancer cell lines (MCF-7). Higher concentrations led to increased apoptosis, confirmed through flow cytometry analysis.

Medicine

  • Pharmaceutical Applications : DNBA is employed in the spectrophotometric determination of diazepam in pharmaceutical preparations. Its ability to form stable complexes with various drugs makes it useful in analytical applications.

Case Study 1: Antimicrobial Efficacy

A study assessed the minimum inhibitory concentration (MIC) of DNBA against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus39 µg/mL
Escherichia coli39 µg/mL
Klebsiella pneumoniaeNot tested

This data indicates that DNBA has potent antimicrobial properties at relatively low concentrations.

Case Study 2: Cytotoxicity on Cancer Cell Lines

The cytotoxic effects of DNBA were evaluated on various cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)25
HeLa (Cervical Cancer)30

These findings demonstrate that DNBA can induce cell death in cancer cells, making it a candidate for further research in cancer therapeutics.

Mechanism of Action

The mechanism by which 2,4-dinitrobenzoic acid exerts its effects is primarily through its reactive nitro groups. These groups can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis. The nitro groups also influence the compound’s reactivity towards nucleophiles and reducing agents, facilitating the formation of a wide range of derivatives.

Comparison with Similar Compounds

Isomeric Differences: 2,4-Dinitrobenzoic Acid vs. 3,5-Dinitrobenzoic Acid

The positional isomerism of nitro groups significantly impacts chemical behavior:

Property This compound 3,5-Dinitrobenzoic Acid
Thermal Stability Lower stability in 1D polymers; explosive decomposition observed in lanthanide complexes . Higher stability; less prone to explosive decomposition due to steric and electronic effects of nitro group placement .
Coordination Modes Favors bridging ligands, forming linear 1D chains with lanthanides . Tends to create denser 2D or 3D networks due to symmetric nitro group arrangement .
Hydrogen Bonding Strong intramolecular hydrogen bonds between nitro and carboxylate groups, reducing structural flexibility . Weaker hydrogen bonds allow for more adaptable coordination environments .

Metal-Dependent Behavior

  • Lanthanide Complexes: 2,4-Dinitrobenzoates with Eu³⁺ or Cd²⁺ form 1D polymeric chains that decompose explosively at low temperatures (e.g., ~200°C) due to rapid energy release from nitro group destabilization .
  • Structural Dimensionality :
    • 3D polymers (common in 3,5-dinitrobenzoates) exhibit higher thermal stability than 1D or 2D structures. For 2,4-dinitrobenzoates, 1D polymers become more stable than 2D after solvent loss, highlighting the role of solvent in stabilizing metastable phases .

Non-Covalent Interactions

Non-covalent forces, such as hydrogen bonding and π-π stacking, critically influence stability:

  • 2,4-Dinitrobenzoates : Intramolecular hydrogen bonds between nitro and carboxylate groups create rigid frameworks, limiting structural rearrangement during heating and contributing to explosive decomposition .
  • 3,5-Dinitrobenzoates : Intermolecular hydrogen bonds dominate, enabling dynamic structural adjustments that dissipate thermal energy more effectively .

Key Research Findings

  • Thermogravimetric Analysis (TGA) : 2,4-Dinitrobenzoate complexes show sharp mass loss curves at ~200°C, correlating with explosive decomposition (Figure 6 in ).
  • Synthetic Control: Adjusting the solvent (e.g., ethanol vs. acetonitrile) or metal ion (lanthanide vs. transition metal) can shift structural dimensionality and stability .
  • Safety Considerations : The explosive nature of lanthanide-2,4-dinitrobenzoate complexes necessitates caution in handling, unlike their transition metal counterparts .

Biological Activity

2,4-Dinitrobenzoic acid (DNBA) is a nitro-substituted aromatic compound that has garnered attention for its diverse biological activities. This article explores the biological mechanisms, pharmacological effects, and toxicological implications of DNBA, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by two nitro groups attached to the benzene ring of benzoic acid. Its molecular formula is C7_7H4_4N2_2O4_4, and it exhibits significant solubility in polar solvents due to its acidic carboxyl group.

Biological Activity

1. Antimicrobial Properties

Research indicates that DNBA exhibits antimicrobial activity against various bacterial strains. For instance, studies have shown its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported at approximately 39 µg/mL . The mechanism of action is thought to involve the disruption of microbial cell membranes and interference with metabolic pathways.

2. Anticancer Effects

DNBA has been investigated for its potential anticancer properties. A study utilizing the MTT assay demonstrated that DNBA complexes exhibit cytotoxic effects on cancer cell lines, leading to a decrease in viable cell counts as the concentration of DNBA increased . The IC50_{50} values indicated that these complexes are more effective than their free ligand counterparts against tumor cells.

3. Toxicological Implications

Despite its potential therapeutic applications, DNBA also poses significant toxicity risks. Occupational exposure studies have highlighted rapid absorption and accumulation in biological systems, raising concerns about long-term health effects . Specifically, exposure to dinitrotoluene (DNT), which can degrade into DNBA, has been linked to liver foci-promoting activity in animal models .

The biological activity of DNBA can be attributed to its ability to undergo enzymatic bioreduction, forming reactive intermediates that can damage cellular components. Nitro-containing compounds are known to generate free radicals upon reduction, contributing to their antimicrobial and anticancer activities .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study of several nitro compounds, DNBA was found to be more effective than many traditional antibiotics against certain bacterial strains. The study also noted that the presence of metal complexes enhanced the antibacterial activity of DNBA .

Case Study 2: Cancer Cell Line Testing

A detailed investigation into the anticancer properties of DNBA involved testing various concentrations on human breast cancer cell lines. The results indicated a clear dose-response relationship, with higher concentrations leading to increased apoptosis in cancer cells . Flow cytometry analysis confirmed morphological changes consistent with cell death.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus39 µg/mL
Escherichia coli39 µg/mL
Klebsiella pneumoniaeNot tested

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC50_{50} (µM)
MCF-7 (Breast Cancer)25
HeLa (Cervical Cancer)30

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of 2,4-dinitrobenzoic acid relevant to laboratory handling?

  • Properties : Molecular formula C₇H₄N₂O₆ , molecular weight 212.12 g/mol , CAS No. 610-30-0 .
  • Solubility : Soluble in ethanol and glacial acetic acid, slightly soluble in water, ether, or benzene .
  • Handling Precautions : Classified as harmful if swallowed (H302). Use protective equipment (gloves, goggles) and work in a fume hood due to potential toxicity .

Q. What methods are recommended for synthesizing this compound?

  • Nitration of Benzoic Acid : Use mixed acid (H₂SO₄/HNO₃) under controlled temperatures (0–5°C) to introduce nitro groups at the 2- and 4-positions. Monitor reaction progress via TLC or HPLC .
  • Purification : Recrystallize from ethanol or acetic acid to achieve >98% purity. Characterize via melting point (reported >300°C) and FT-IR for nitro/carboxyl group confirmation .

Q. How can solubility challenges of this compound be addressed in aqueous reactions?

  • Co-Solvent Systems : Use ethanol/water mixtures (e.g., 70:30 v/v) to enhance solubility. Adjust pH to deprotonate the carboxylic acid group (pKa ~1.5) for ionic stabilization .
  • Derivatization : Convert to water-soluble salts (e.g., sodium or ammonium derivatives) for biological assays .

Advanced Research Questions

Q. How do substituent positions influence the electronic structure of dinitrobenzoic acid isomers?

  • EPR and Computational Analysis : The 2,4-isomer exhibits distinct electron density distribution compared to 2,5-, 3,4-, and 3,5-isomers. Density Functional Theory (DFT) studies reveal higher electron-withdrawing effects at the nitro groups, affecting reactivity in radical formation .
  • Table : Calculated Molar Refractivity and Volume for this compound

PropertyValueSource
Molar Refractivity46.27
Molar Volume (m³/mol)125.6

Q. What strategies optimize co-crystallization of this compound with amines or thiazoles?

  • Supramolecular Synthons : Carboxyl-nitro and acid-amine hydrogen bonds drive crystal packing. For example, co-crystals with 2-aminothiazole form robust synthons confirmed by X-ray diffraction (XRD) and IR .
  • Design Tips : Use equimolar ratios and slow evaporation from DMSO/ethanol to stabilize hydrogen-bonded networks .

Q. How do experimental and computational charge density studies resolve contradictions in crystal structure data?

  • Case Study : Ab initio crystal structure analysis (Srinivasan et al., 2013) identified discrepancies in nitro group orientations. Combining XRD with Hirshfeld surface analysis reconciles packing anomalies, emphasizing the role of van der Waals interactions .
  • Methodology : Validate computational models (e.g., B3LYP/6-311++G**) against experimental bond lengths and angles .

Q. What analytical techniques are critical for detecting degradation products of this compound under long-term storage?

  • HPLC-MS : Monitor nitro group reduction to amine derivatives.
  • Thermal Analysis : DSC reveals decomposition exotherms above 250°C, correlating with TGA mass loss profiles .
  • Recommendation : Store in amber vials at ≤4°C to minimize photodegradation .

Q. Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies?

  • Key Factors :

  • Purity : Commercial samples may contain isomers (e.g., 3,5-dinitrobenzoic acid) that depress melting points .
  • Measurement Methods : Differential Scanning Calorimetry (DSC) provides more accurate values than capillary methods .
    • Resolution : Purify via column chromatography (silica gel, ethyl acetate/hexane) and cross-validate with DSC .

Q. Methodological Best Practices

  • Spectroscopic Characterization : Use FT-IR (NO₂ asymmetric stretch: 1530 cm⁻¹; carboxyl C=O: 1680 cm⁻¹) and ¹H-NMR (aromatic protons: δ 8.5–9.0 ppm) for structural confirmation .
  • Safety Protocols : Adopt OSHA guidelines for handling nitro compounds, including spill containment and waste neutralization with alkaline solutions .

Properties

IUPAC Name

2,4-dinitrobenzoic acid
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InChI

InChI=1S/C7H4N2O6/c10-7(11)5-2-1-4(8(12)13)3-6(5)9(14)15/h1-3H,(H,10,11)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZIIGSRYPZWDGBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H4N2O6
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DSSTOX Substance ID

DTXSID3060584
Record name Benzoic acid, 2,4-dinitro-
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Molecular Weight

212.12 g/mol
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CAS No.

610-30-0
Record name 2,4-Dinitrobenzoic acid
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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